molecular formula C19H19NO5 B3944486 ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE

ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE

Cat. No.: B3944486
M. Wt: 341.4 g/mol
InChI Key: KHFGZIASTNBUJF-UHFFFAOYSA-N
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Description

ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE is a complex organic compound with a unique structure that includes a benzodioxine ring

Preparation Methods

The synthesis of ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE typically involves multiple steps. One common synthetic route includes the reaction of 3-methyl-2,3-dihydro-1,4-benzodioxine with ethyl 4-aminobenzoate under specific conditions. The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxine ring, using reagents such as sodium methoxide.

Scientific Research Applications

ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The benzodioxine ring structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses.

Comparison with Similar Compounds

ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE can be compared with similar compounds such as:

    1,4-Benzodioxane: Shares the benzodioxine ring but lacks the amido and benzoate groups.

    Indole derivatives: Similar in complexity and potential biological activities but differ in ring structure.

    Imidazole derivatives: Used in similar applications but have a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-3-23-19(22)13-8-10-14(11-9-13)20-18(21)17-12(2)24-15-6-4-5-7-16(15)25-17/h4-12,17H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFGZIASTNBUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C(OC3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE
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ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE
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ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE
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ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE
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ETHYL 4-(3-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE

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